

Timapiprant Sodium's Impact on Airway Hyperresponsiveness: A Comparative Analysis

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Compound of Interest

Compound Name: *Timapiprant sodium*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Timapiprant sodium**'s effect on airway hyperresponsiveness (AHR) with other selective Prostaglandin D2 Receptor 2 (DP2) antagonists. The information is compiled from publicly available clinical trial data and preclinical studies, offering a valuable resource for researchers and professionals in the field of respiratory drug development.

Executive Summary

Timapiprant sodium is a potent and selective antagonist of the DP2 receptor, also known as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells). This receptor is a key player in the type 2 inflammatory cascade, which is central to the pathophysiology of allergic asthma and airway hyperresponsiveness. By blocking the DP2 receptor, Timapiprant and similar antagonists inhibit the downstream effects of Prostaglandin D2 (PGD2), a lipid mediator released by mast cells and other immune cells. This mechanism of action leads to a reduction in the recruitment and activation of eosinophils, basophils, and T-helper 2 (Th2) cells in the airways, thereby mitigating airway inflammation and hyperresponsiveness.^[1] This guide presents a comparative overview of the clinical efficacy of Timapiprant and other DP2 antagonists, focusing on their impact on airway hyperresponsiveness as measured by changes in lung function and responses to bronchoconstrictor challenges.

Comparative Efficacy of DP2 Receptor Antagonists on Airway Hyperresponsiveness

The following tables summarize quantitative data from clinical trials investigating the effects of **Timapiprant sodium** (also known as OC000459) and other DP2 receptor antagonists on key markers of airway hyperresponsiveness, primarily Forced Expiratory Volume in 1 second (FEV1) and Provocative Concentration causing a 20% fall in FEV1 (PC20).

Table 1: Change in Forced Expiratory Volume in 1 second (FEV1)

Drug Name (Code)	Dosage	Treatment Duration	Patient Population	Change in FEV1 vs. Placebo	Clinical Trial Identifier
Timapiprant (OC000459)	200 mg twice daily	28 days	Steroid-free, moderate persistent asthma	9.2% improvement (Per Protocol population)	NCT01057927[2]
Fevipiprant (QAW039)	225 mg twice daily	12 weeks	Moderate-to-severe asthma with sputum eosinophilia	Data on FEV1 not specified, but improvements in symptoms and breathing tests reported.[1][3]	Not specified
Fevipiprant (QAW039)	150 mg once daily	12 weeks	Uncontrolled asthma	41 mL increase (ZEAL-1, not statistically significant)	NCT03215758[4][5]
Fevipiprant (QAW039)	150 mg once daily	12 weeks	Uncontrolled asthma	-31 mL decrease (ZEAL-2, not statistically significant)	NCT03226392[4][5]
Setipiprant (ACT-129968)	1000 mg twice daily	5 days	Allergic asthmatic males	Attenuated late asthmatic response (25.6% inhibition of AUC)	Not specified[6]

AZD1981	1000 mg twice daily	4 weeks	Stable asthma (ICS withdrawn)	Non-significant increase of 9.5 L/min in morning PEF	D9830C0000 3[7][8]
AZD1981	50, 400, 1000 mg twice daily	4 weeks	Uncontrolled asthma on ICS	Non-significant increase of 12 L/min in morning PEF (1000 mg)	NCT0075858 9[7][8]
AZD1981	Up to 400 mg twice daily	12 weeks	Persistent atopic asthma on ICS and LABA	Not statistically significant improvement (0.02 L)	NCT0119779 4[9][10]
BI 671800	200 mg twice daily, 400 mg AM, 400 mg PM	4 weeks	Symptomatic asthma on ICS	Not statistically significant (0.08%, 0.28%, 0.67% difference in FEV1% predicted, respectively)	NCT0109002 4[6][11][12]
BI 671800	400 mg twice daily	6 weeks	Symptomatic controller-naïve asthma	3.98% improvement in FEV1% predicted	Not specified[13]

Table 2: Effect on Allergen and Methacholine Challenge

Drug Name (Code)	Challenge Type	Key Findings	Clinical Trial Identifier
Setipiprant (ACT-129968)	Allergen Challenge	Significantly reduced the late asthmatic response (LAR) by 25.6% (P=0.006).[6]	Not specified
Setipiprant (ACT-129968)	Methacholine Challenge	Significantly protected against allergen-induced airway hyperresponsiveness (P=0.0029).[6]	Not specified

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in key studies assessing airway hyperresponsiveness.

Methacholine Challenge Test Protocol

The methacholine challenge test is a standardized method to measure airway hyperresponsiveness.[11][14]

- Objective: To determine the provocative concentration of methacholine that causes a 20% fall in FEV1 (PC20).
- Procedure:
 - Baseline Spirometry: Establish a baseline FEV1 by performing at least three acceptable spirometry maneuvers.
 - Diluent Inhalation: The subject inhales a saline diluent to establish a control response. FEV1 is measured 30 and 90 seconds after inhalation.
 - Methacholine Inhalation: Increasing concentrations of methacholine chloride are administered via a nebulizer. Common protocols involve either a two-minute tidal

breathing method or a five-breath dosimeter method.[\[3\]](#)

- Serial Spirometry: After each dose of methacholine, FEV1 is measured at 30 and 90 seconds.
- Termination Criteria: The test is stopped when the FEV1 has fallen by 20% or more from the baseline, or the highest concentration of methacholine has been administered.[\[11\]](#)
- PC20 Calculation: The PC20 is calculated by interpolation from the dose-response curve.[\[11\]](#)

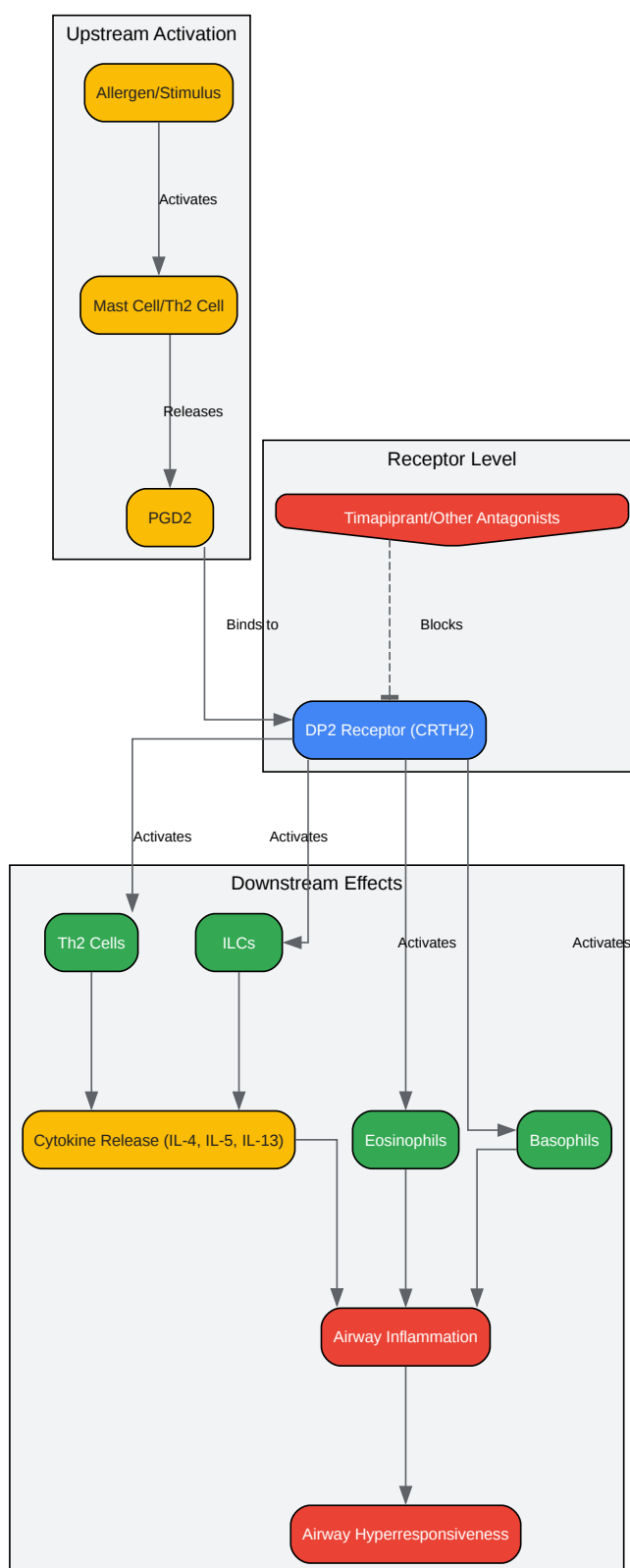
Allergen Inhalation Challenge Protocol

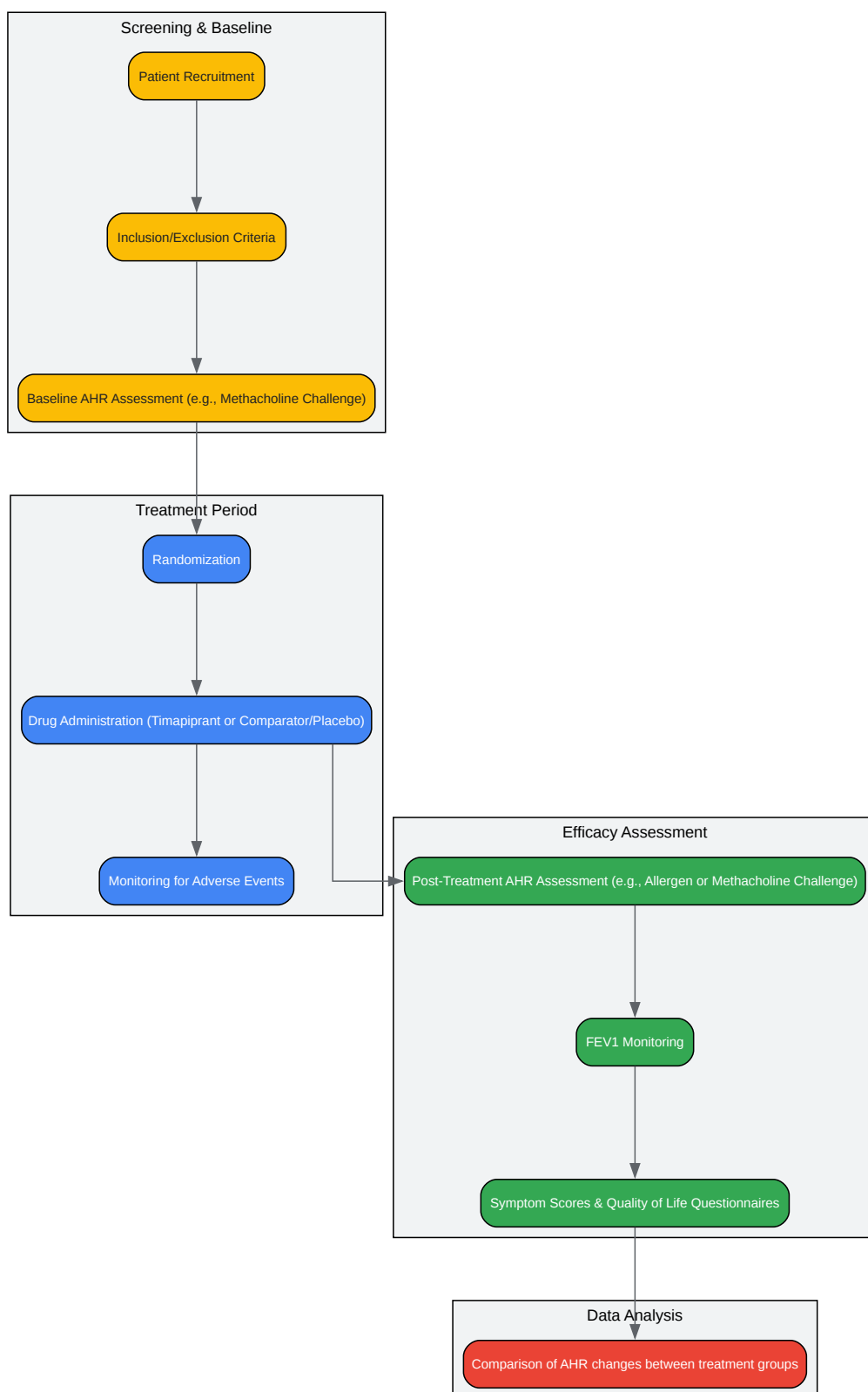
Allergen challenge tests are used to evaluate the efficacy of drugs in preventing allergen-induced bronchoconstriction, which has both an early and a late phase.

- Objective: To assess the effect of a drug on the early asthmatic response (EAR) and the late asthmatic response (LAR) following allergen inhalation.
- Procedure:
 - Allergen Selection and Dosing: A pre-determined dose of an allergen to which the subject is sensitized is administered via a nebulizer. The dose is typically one that has been shown to cause a dual asthmatic response.
 - FEV1 Monitoring: FEV1 is measured at baseline and then at frequent intervals for up to 10-12 hours post-challenge to capture both the EAR (occurring within the first 1-2 hours) and the LAR (occurring 3-7 hours post-challenge).[\[10\]](#)[\[15\]](#)
 - Data Analysis: The primary outcomes are typically the maximum percent fall in FEV1 during the EAR and LAR, and the area under the FEV1-time curve (AUC) for the LAR.[\[6\]](#)

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the scientific rigor of the conducted studies.





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